

1,4-Dibromonaphthalene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dibromonaphthalene

Cat. No.: B041722

[Get Quote](#)

1,4-Dibromonaphthalene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data, experimental protocols, and core chemical principles of **1,4-dibromonaphthalene**. The information is intended for professionals in research, scientific, and drug development fields, presenting critical data in a structured and accessible format.

Chemical Identification and Physical Properties

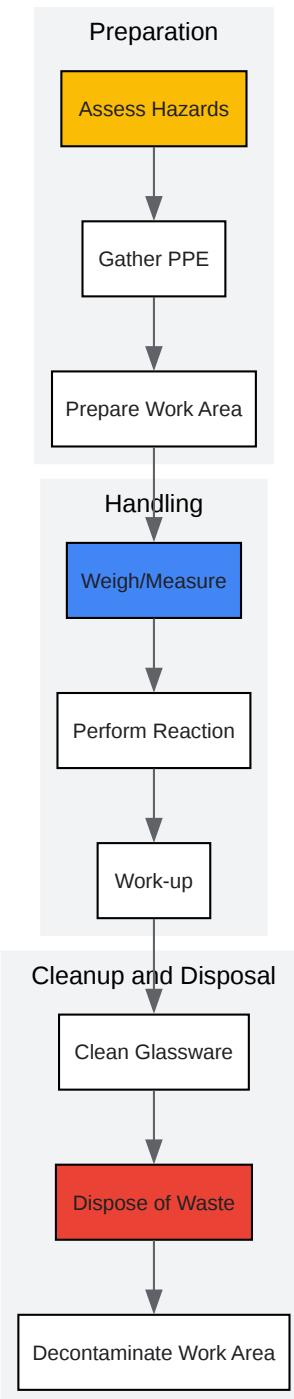
1,4-Dibromonaphthalene is a halogenated aromatic hydrocarbon with the chemical formula $C_{10}H_6Br_2$.^[1] It is a solid at room temperature, typically appearing as a white to light beige or light orange-beige crystalline powder.^{[2][3]} This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules.^{[2][4]}

Table 1: Physical and Chemical Properties of **1,4-Dibromonaphthalene**

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_6Br_2$	[1]
Molecular Weight	285.96 g/mol	[1]
CAS Number	83-53-4	[1]
Appearance	White to light beige/orange crystalline powder or crystals	[2] [3]
Melting Point	80-82 °C	[5]
Boiling Point	288.1 °C (rough estimate)	[3]
Solubility in Water	Sparingly soluble	[2]
Solubility in Organic Solvents	Soluble in ethanol and acetone	[2]
Purity	≥98% - ≥99%	[6] [7]

Hazard Identification and Safety Precautions

1,4-Dibromonaphthalene is classified as a hazardous chemical.[\[8\]](#) It is crucial to handle this compound with appropriate safety measures in a laboratory setting.


Table 2: Hazard Identification for **1,4-Dibromonaphthalene**

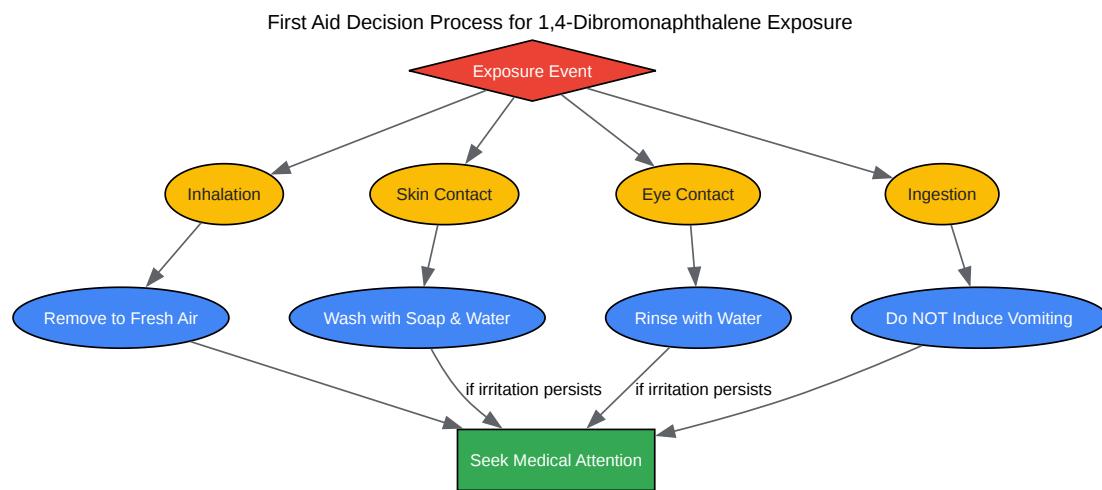
Hazard Class	Category	Hazard Statement	Reference(s)
Skin Corrosion/Irritation	2	Causes skin irritation	[1] [8]
Serious Eye Damage/Eye Irritation	2	Causes serious eye irritation	[1] [8]
Specific target organ toxicity — single exposure (Respiratory system)	3	May cause respiratory irritation	[1] [8]

Safety Precautions:

- Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation location.[\[8\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[\[8\]](#)
 - Hand Protection: Wear protective gloves.[\[8\]](#)
 - Skin and Body Protection: Wear protective clothing.[\[8\]](#)
- Hygiene Measures: Wash face, hands, and any exposed skin thoroughly after handling.[\[8\]](#)
- Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid contact with skin, eyes, and clothing.[\[8\]](#)
- Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[\[8\]](#) Keep in a dry, cool place.[\[2\]](#)

General Laboratory Safety Workflow for Handling 1,4-Dibromonaphthalene

[Click to download full resolution via product page](#)


General laboratory safety workflow.

First Aid and Emergency Procedures

In case of exposure or emergency, follow these first-aid measures and emergency procedures.

First Aid Measures:

- Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]
- Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]
- Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
- Ingestion: Do NOT induce vomiting. Get medical attention.[8]

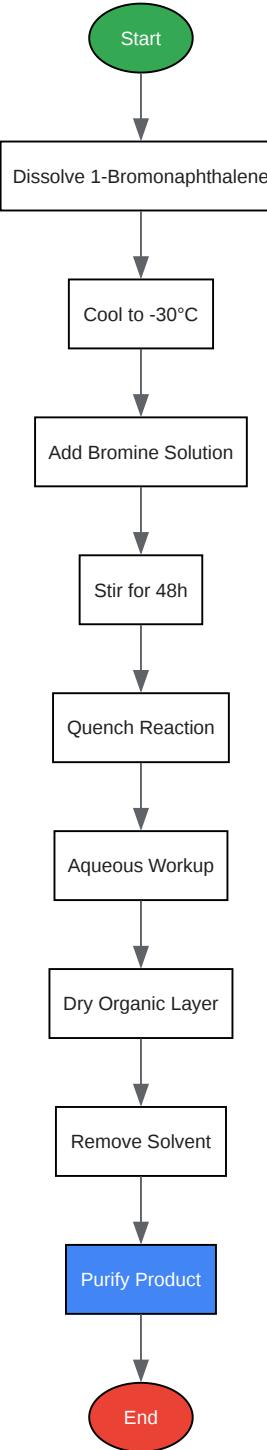
[Click to download full resolution via product page](#)

First aid decision-making process.

Fire-Fighting Measures:

- Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8]
- Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[8]
- Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]

Synthesis and Reactivity


1,4-Dibromonaphthalene can be synthesized from 1-bromonaphthalene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of **1,4-Dibromonaphthalene**

- Materials:
 - 1-Bromonaphthalene
 - Bromine (Br₂)
 - Dichloromethane (CH₂Cl₂)
- Procedure:
 - Dissolve 1-bromonaphthalene in dichloromethane in a reaction vessel.
 - Cool the solution to -30 °C.
 - Slowly add a solution of bromine in dichloromethane to the cooled reaction mixture.
 - Maintain the temperature at -30 °C and stir the reaction mixture for 48 hours.

- After the reaction is complete, quench the reaction with a suitable quenching agent.
- Perform an aqueous workup to separate the organic layer.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield **1,4-dibromonaphthalene**.[\[2\]](#)

Synthesis Workflow of 1,4-Dibromonaphthalene

[Click to download full resolution via product page](#)**Synthesis workflow of 1,4-dibromonaphthalene.**

Reactivity:

1,4-Dibromonaphthalene is a versatile building block in organic synthesis. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the formation of carbon-carbon bonds and the synthesis of more complex molecules. It can also undergo nucleophilic substitution reactions.

Applications

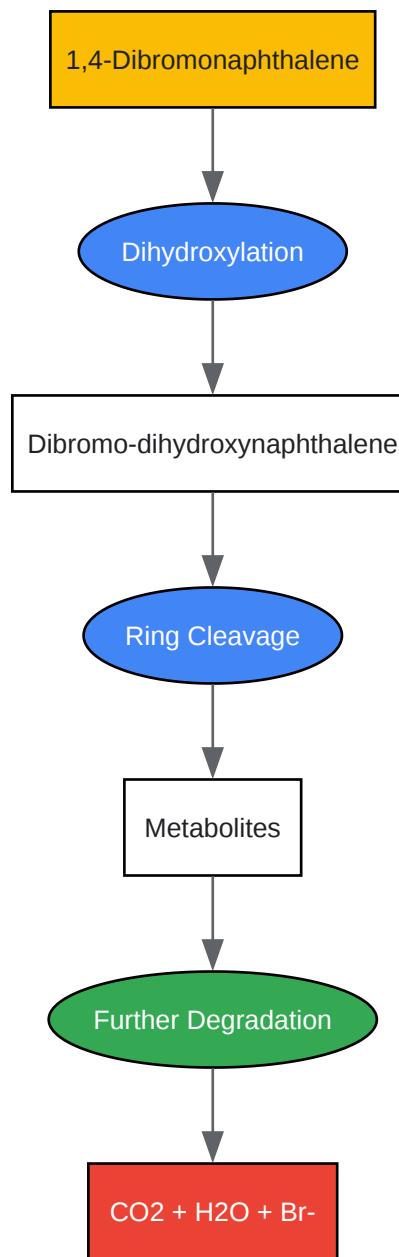
The unique chemical structure of **1,4-dibromonaphthalene** makes it a valuable precursor in several fields:

- Pharmaceuticals: It is used as a pharmaceutical intermediate in the synthesis of novel, orally active dual NK1/NK2 antagonists.^[3] Derivatives have also been investigated for their potential enzyme-inhibitory, antifungal, antibacterial, anticancer, anti-inflammatory, and antiallergic properties.^[4]
- Agrochemicals: It serves as a starting material for the synthesis of various agrochemicals.^[2]
- Dyes and Pigments: It is used in the production of dyes.^[2]
- Materials Science: **1,4-Dibromonaphthalene** is a key intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs).^[4]

Toxicological Profile

The toxicological properties of **1,4-dibromonaphthalene** have not been fully investigated.^[8] The available information is summarized below.

Table 3: Summary of Toxicological Information


Effect	Observation	Reference(s)
Acute Toxicity	No acute toxicity information is available for this product.	[8]
Skin Irritation	Causes skin irritation.	[1][8]
Eye Irritation	Causes serious eye irritation.	[1][8]
Respiratory Irritation	May cause respiratory irritation.	[1][8]
Carcinogenicity	Not listed as a carcinogen by IARC, NTP, ACGIH, OSHA, or Mexico.	[8]
Mutagenic Effects	No information available.	[8]
Reproductive Effects	No information available.	[8]

Environmental Fate and Ecotoxicity

Specific studies on the environmental fate and ecotoxicity of **1,4-dibromonaphthalene** are limited. However, based on the behavior of related halogenated naphthalenes and brominated flame retardants, some general predictions can be made.

- Persistence: Brominated aromatic compounds can be persistent in the environment.[9]
- Bioaccumulation: Due to its lipophilic nature, there is a potential for bioaccumulation in organisms.[9]
- Biodegradation: The biodegradation of halogenated naphthalenes can be slow. Studies on 1,4-dichloronaphthalene have shown that some *Pseudomonas* species can metabolize it, suggesting that microbial degradation of **1,4-dibromonaphthalene** may be possible, likely proceeding through dihydroxylation and ring cleavage.[10]

Hypothetical Biodegradation Pathway of 1,4-Dibromonaphthalene

[Click to download full resolution via product page](#)

A hypothetical biodegradation pathway.

This guide provides a summary of the available information on **1,4-dibromonaphthalene**. Researchers and professionals should always consult the most current Safety Data Sheet (SDS) before handling this chemical and conduct their own risk assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dibromonaphthalene | C₁₀H₆Br₂ | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. labproinc.com [labproinc.com]
- 4. ossila.com [ossila.com]
- 5. 1,4-Dibromonaphthalene | BoroPharm Inc. [boropharm.com]
- 6. scbt.com [scbt.com]
- 7. calpaclab.com [calpaclab.com]
- 8. fishersci.com [fishersci.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. Metabolic Degradation of 1,4-dichloronaphthalene by *Pseudomonas* sp. HY - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,4-Dibromonaphthalene material safety data sheet (MSDS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041722#1-4-dibromonaphthalene-material-safety-data-sheet-msds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com